molecular formula C30H26O14 B13416783 Prodelphinidin B1

Prodelphinidin B1

Cat. No.: B13416783
M. Wt: 610.5 g/mol
InChI Key: RTEDIEITOBJPNI-PAYFBUDTSA-N
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Description

Classification within Proanthocyanidin (B93508) Subclasses

Proanthocyanidins (B150500), also known as condensed tannins, are oligomers and polymers of flavan-3-ol (B1228485) units. researchgate.netnih.gov They are categorized based on the hydroxylation pattern of the B-ring of their constituent flavan-3-ol monomers. nih.govannualreviews.org Prodelphinidins are characterized by a B-ring with a 3', 4', 5'-trihydroxy substitution pattern. nih.gov

Prodelphinidin B1 is specifically a B-type prodelphinidin dimer. annualreviews.org This classification indicates two key structural features:

Dimeric Nature: It is composed of two flavan-3-ol units linked together.

B-Type Linkage: The linkage between these two units is a single carbon-carbon bond, typically between the C4 of one unit and the C8 or C6 of the other. researchgate.netvulcanchem.com

The constituent monomers of this compound are gallocatechin and/or epigallocatechin. longdom.orgnii.ac.jp The specific stereochemistry of this compound is defined as (2R,3R,4R)-2-(3,4,5-trihydroxyphenyl)-4-[(2R,3S)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-8-yl]chromane-3,5,7-triol. naturalproducts.net

Table 1: Structural Classification of this compound
AttributeDescription
ClassProanthocyanidin (Condensed Tannin)
SubclassProdelphinidin
PolymerizationDimer
Linkage TypeB-Type (C4→C8 or C4→C6)
Monomeric UnitsGallocatechin and/or Epigallocatechin

Academic Research Trajectories and Current Scope

Academic research on this compound has followed a path from isolation and structural elucidation to chemical synthesis and the investigation of its biological properties. Initially, researchers focused on isolating this compound from various plant sources, such as Phyllanthus emblica, to understand its fundamental chemical nature. vulcanchem.compharm.or.jp

A significant milestone in the academic study of this compound was the achievement of its total synthesis. nii.ac.jpresearchgate.net This was accomplished through a Lewis acid-mediated condensation of gallocatechin and/or epigallocatechin nucleophiles and electrophiles. longdom.orgnii.ac.jp Synthetic access to pure this compound has been crucial for conducting detailed biological activity studies without the confounding variables of other compounds present in plant extracts. longdom.org

Current research is heavily focused on the biological activities of this compound. A primary area of investigation is its potential as an antitumor agent. Studies have explored its effects on various cancer cell lines, with research indicating it may induce apoptosis (programmed cell death) and inhibit cell proliferation. vulcanchem.comlongdom.orgnii.ac.jp For instance, research has shown that this compound exhibits cytotoxic activity against human prostate cancer cells (PC-3). longdom.orgnii.ac.jp

The antioxidant properties of this compound are another major research focus. biosynth.com Its structure, rich in hydroxyl groups, allows it to effectively scavenge free radicals, which are implicated in a variety of chronic diseases. biosynth.com

Table 2: Key Research Findings on this compound
Research AreaKey FindingsReferences
SynthesisTotal synthesis achieved via Lewis acid-mediated condensation. longdom.orgnii.ac.jpresearchgate.net
Antitumor ActivityDemonstrated cytotoxic effects against human prostate cancer (PC-3) cell lines. longdom.orgnii.ac.jp
Antitumor ActivityShowed inhibitory activity against murine melanoma (B16F10) and human uterine carcinoma (HeLa) cells. pharm.or.jp
Antioxidant ActivityExhibits potent antioxidant capacity due to its trihydroxylated B-ring. biosynth.comvulcanchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H26O14

Molecular Weight

610.5 g/mol

IUPAC Name

(2R,3S)-2-(3,4,5-trihydroxyphenyl)-8-[(2R,3R,4R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol

InChI

InChI=1S/C30H26O14/c31-11-5-14(33)22-21(6-11)43-29(10-3-18(37)26(41)19(38)4-10)27(42)24(22)23-15(34)8-13(32)12-7-20(39)28(44-30(12)23)9-1-16(35)25(40)17(36)2-9/h1-6,8,20,24,27-29,31-42H,7H2/t20-,24+,27+,28+,29+/m0/s1

InChI Key

RTEDIEITOBJPNI-PAYFBUDTSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O

Origin of Product

United States

Natural Occurrence and Distribution in Scientific Studies

Ecological and Developmental Factors Influencing Accumulation in Plants

A plant's genetic makeup provides the blueprint for its metabolic potential, including the production of secondary metabolites like Prodelphinidin B1. frontiersin.org However, the extent to which this potential is realized is heavily dependent on environmental conditions. Abiotic stresses, in particular, are known to be potent elicitors of flavonoid biosynthesis. researchgate.net

Light: Light is a critical environmental factor that regulates the flavonoid biosynthetic pathway. frontiersin.org Studies have shown that both the intensity and spectral quality of light can influence the accumulation of anthocyanins and other flavonoids. For instance, blue light has been demonstrated to induce the biosynthesis of delphinidin (B77816) derivatives, which are the precursors of prodelphinidins, in purple pepper fruit. frontiersin.org This suggests that variations in the light spectrum, such as those occurring at different times of the day or under canopy shade, could impact the levels of this compound.

Temperature: Temperature is another key environmental variable affecting the accumulation of proanthocyanidins (B150500). Generally, lower temperatures have been found to be conducive to the accumulation of these compounds. For example, in grape berries, proanthocyanidin (B93508) content was higher in both the skin and seeds of berries cultured at a lower temperature (20°C) compared to a higher temperature (30°C). nih.gov High temperatures can inhibit the expression of key genes involved in proanthocyanidin biosynthesis. nih.gov

Salinity Stress: Soil salinity is a significant abiotic stress that can trigger defense mechanisms in plants, often leading to an increased production of secondary metabolites. Research on grape suspension cells has shown that exposure to salinity stress can enhance the accumulation of both proanthocyanidins and anthocyanins. nih.gov This response is part of the plant's strategy to mitigate oxidative damage caused by the stress. mdpi.com

The following table summarizes the influence of various ecological factors on the accumulation of prodelphinidins and related compounds.

Ecological FactorEffect on Prodelphinidin/Related Compound AccumulationPlant/System Studied
Light Spectrum (Blue Light) Induces biosynthesis of delphinidin derivativesPurple Pepper Fruit
Temperature (Lower) Higher accumulation of proanthocyanidinsGrape Berries
Salinity Stress Enhanced accumulation of proanthocyanidinsGrape Suspension Cells

Developmental Factors

The accumulation of this compound is also tightly regulated by the developmental stage of the plant tissue. The concentration of proanthocyanidins often changes dramatically during fruit ripening and seed development.

In many fruits, the concentration of proanthocyanidins is highest in the early stages of development and then decreases as the fruit ripens. This is often accompanied by an increase in anthocyanins, which are responsible for the red and purple colors of ripe fruits. For example, in strawberry, exogenous application of proanthocyanidins was found to delay fruit coloring and softening, suggesting a complex interplay between these compounds during ripening.

A study on red-fleshed kiwifruit found that the content of proanthocyanidins, including the related compound Procyanidin (B600670) B1, gradually increased during postharvest ripening at room temperature. usda.gov This indicates that the developmental regulation of these compounds can vary significantly between different fruit species.

Changes in the expression of genes involved in the flavonoid biosynthetic pathway are the primary drivers of these developmental changes. The activity of key enzymes determines the flux of precursors towards the synthesis of different classes of flavonoids, including prodelphinidins.

Biosynthesis and Metabolic Pathways of Prodelphinidin B1

Precursor Generation via Shikimate, Phenylpropanoid, and Flavonoid Pathways

The biosynthesis of Prodelphinidin B1 is rooted in primary plant metabolism, originating from the shikimate and phenylpropanoid pathways. naturalproducts.netresearchgate.netresearchgate.netsci-hub.se The shikimate pathway provides the aromatic amino acid L-phenylalanine, which serves as the entry point into the general phenylpropanoid pathway. researchgate.netnih.govresearchgate.net A series of enzymatic reactions, initiated by phenylalanine ammonia-lyase (PAL), converts L-phenylalanine into cinnamic acid and subsequently to p-coumaroyl-CoA. nih.govuvic.cafrontiersin.org This molecule stands at a critical juncture, marking the transition into the flavonoid biosynthetic pathway. sci-hub.sefrontiersin.org

The formation of the characteristic flavan-3-ol (B1228485) skeleton, the basic building block of prodelphinidins, commences with the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS). uvic.cafrontiersin.orgnih.gov The resulting chalcone is then isomerized by chalcone isomerase (CHI) to produce a flavanone (B1672756), typically naringenin. uvic.cafrontiersin.org Subsequent hydroxylation of the flavanone at the 3-position by flavanone 3-hydroxylase (F3H) yields a dihydroflavonol, such as dihydrokaempferol (B1209521). uvic.cafrontiersin.org

The defining feature of prodelphinidins, the tri-hydroxylated B-ring, is established at this stage. The enzyme Flavonoid 3′,5′-Hydroxylase (F3'5'H) catalyzes the hydroxylation of dihydrokaempferol or dihydroquercetin to produce dihydromyricetin (B1665482). oup.comnih.govmdpi.com This step is pivotal, as it channels the metabolic flow towards the synthesis of delphinidin-based flavonoids, including the precursors of this compound. nih.govnih.gov Finally, dihydroflavonol 4-reductase (DFR) reduces dihydromyricetin to form leucodelphinidin, the immediate precursor for the flavan-3-ol monomers that constitute this compound. oup.commdpi.com

Enzymatic Mechanisms Driving Prodelphinidin Formation

This compound is a dimer composed of an epigallocatechin unit and a gallocatechin unit. The formation of these specific flavan-3-ol monomers from leucodelphinidin is accomplished by two key enzymes that determine the stereochemistry of the final products.

Role of Flavonoid 3′,5′-Hydroxylase

Flavonoid 3′,5′-hydroxylase (F3'5'H), a cytochrome P450-dependent monooxygenase, is the critical enzyme that dictates the synthesis of prodelphinidins over other types of proanthocyanidins (B150500) like procyanidins. oup.comnih.gov Its primary role is to introduce hydroxyl groups at both the 3' and 5' positions of the B-ring of flavonoid precursors. nih.govcabidigitallibrary.org The activity of F3'5'H on dihydroflavonols (like dihydrokaempferol) leads to the production of dihydromyricetin, which carries the 3',4',5'-trihydroxy substitution pattern characteristic of prodelphinidins. oup.comnih.gov In some species, F3'5'H can also act further down the pathway, for instance, by converting catechin (B1668976) into gallocatechin. up.ac.za The presence and activity level of F3'5'H are directly correlated with the accumulation of prodelphinidins in plant tissues. uvic.cacabidigitallibrary.org

Contribution of Leucoanthocyanidin Reductase

Leucoanthocyanidin Reductase (LAR) is responsible for synthesizing 2,3-trans-flavan-3-ols. nih.govmdpi.comacs.org In the context of this compound biosynthesis, LAR acts on leucodelphinidin to produce (+)-gallocatechin, one of the two monomeric units of the final dimer. nih.govacs.orgresearchgate.net This reaction is a crucial step in providing the specific catechin-type building block for prodelphinidin polymerization. researchgate.netresearchgate.net

The other monomer, (-)-epigallocatechin, is formed through a related but distinct two-step process. First, leucodelphinidin is converted to the anthocyanidin delphinidin (B77816) by anthocyanidin synthase (ANS). oup.comnih.gov Subsequently, anthocyanidin reductase (ANR) reduces delphinidin to form the 2,3-cis-flavan-3-ol, (-)-epigallocatechin. nih.govacs.org Therefore, the coordinated action of both LAR and the ANS/ANR enzyme pair is necessary to produce the gallocatechin and epigallocatechin units required for the assembly of this compound.

Table 1: Key Enzymes in this compound Biosynthesis

Enzyme Abbreviation Function in this compound Pathway
Phenylalanine Ammonia-Lyase PAL Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid.
Chalcone Synthase CHS Catalyzes the first committed step of the flavonoid pathway, forming chalcone. uvic.cafrontiersin.org
Chalcone Isomerase CHI Converts chalcone to a flavanone (e.g., naringenin). uvic.cafrontiersin.org
Flavanone 3-Hydroxylase F3H Hydroxylates flavanones to produce dihydroflavonols. uvic.cafrontiersin.org
Flavonoid 3′,5′-Hydroxylase F3'5'H Adds hydroxyl groups to the B-ring, producing dihydromyricetin, the key precursor for prodelphinidins. oup.comnih.gov
Dihydroflavonol 4-Reductase DFR Reduces dihydroflavonols (dihydromyricetin) to leucoanthocyanidins (leucodelphinidin). oup.commdpi.com
Leucoanthocyanidin Reductase LAR Converts leucodelphinidin into the 2,3-trans-flavan-3-ol (+)-gallocatechin. nih.govacs.org
Anthocyanidin Synthase ANS Converts leucodelphinidin into the anthocyanidin delphinidin. oup.comnih.govnih.gov
Anthocyanidin Reductase ANR Reduces delphinidin to the 2,3-cis-flavan-3-ol (-)-epigallocatechin. acs.orgnih.govoup.com

Transcriptional and Genetic Regulation of Biosynthetic Enzymes

The biosynthesis of this compound is tightly controlled at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes is regulated by a sophisticated network of transcription factors. uvic.caoup.com In many plants, this regulation is orchestrated by a protein complex known as the MBW complex, which consists of transcription factors from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. uvic.cafrontiersin.orgoup.com

Research in various plant species, such as poplar, has identified specific R2R3-MYB proteins (e.g., MYB115 and MYB134) that act as master switches for proanthocyanidin (B93508) synthesis. uvic.caoup.com Overexpression of these MYB factors leads to the coordinated upregulation of genes throughout the flavonoid pathway, including F3'5'H, LAR, and ANR. uvic.caoup.com This enhanced gene expression results in a significant increase in the production of proanthocyanidins, with a notable shift towards a higher proportion of prodelphinidins due to the strong induction of F3'5'H. uvic.caoup.com

Genetic studies in grapes have further solidified this understanding, showing a clear correlation between the mRNA transcript levels of F3'5'H and the accumulation of prodelphinidins in various tissues. cabidigitallibrary.org The differential expression of specific MYB transcription factors and the subsequent activation of target biosynthetic genes provide a precise mechanism for plants to control the quantity and composition of proanthocyanidins like this compound in response to developmental and environmental cues. researchgate.nettandfonline.comajevonline.org

Table 2: Key Transcriptional Regulators of Prodelphinidin Biosynthesis

Transcription Factor Family Specific Examples Role in Regulation
R2R3-MYB MYB134, MYB115 (Poplar) Activate promoters of flavonoid and proanthocyanidin biosynthetic genes, including F3'5'H, LAR, and ANR. uvic.caoup.com
basic helix-loop-helix (bHLH) TT8 (Arabidopsis) Acts as a cofactor, forming the MBW complex with MYB and WDR proteins to activate gene expression. oup.com
WD40-repeat (WDR) TTG1 (Arabidopsis) Stabilizes the MBW complex, facilitating the binding to promoter regions of target genes. oup.com

Chemical Synthesis and Advanced Structural Elucidation of Prodelphinidin B1

Strategies for Total Synthesis of Prodelphinidin B1 and Related Oligomers

The total synthesis of this compound has been successfully accomplished, providing access to pure material for biological evaluation. researchgate.netresearchgate.netnii.ac.jpnii.ac.jp The primary strategy revolves around the controlled condensation of flavan-3-ol (B1228485) monomeric units, specifically a gallocatechin nucleophile and an epigallocatechin electrophile, to form the characteristic C4-C8 interflavan bond. nii.ac.jp A significant challenge in the synthesis of proanthocyanidins (B150500) is controlling the regioselectivity and stereoselectivity of this bond formation. researchgate.net

The key step in the total synthesis of this compound and related oligomers is the Lewis acid-mediated intermolecular condensation. researchgate.netnii.ac.jp This method involves activating a flavan-3-ol derivative at the C4 position to create an electrophilic species, which then reacts with a nucleophilic flavan-3-ol unit at the C8 or C6 position. nih.gov The choice of Lewis acid is critical for the success of the condensation, influencing both the yield and stereoselectivity of the reaction.

Several Lewis acids have been explored for the synthesis of proanthocyanidins. nih.gov In the specific case of this compound synthesis, ytterbium triflate (Yb(OTf)₃) was found to be an effective Lewis acid. nii.ac.jp The reaction involved the condensation of a gallocatechin nucleophile with a 4-(2”-ethoxyethoxy)epigallocatechin electrophile, which produced the desired condensed product in a 66% yield. nii.ac.jp Other Lewis acids, such as silver tetrafluoroborate (B81430) (AgBF₄) and silver triflate (AgOTf), have also proven effective in the synthesis of related procyanidin (B600670) trimers. nii.ac.jpresearchgate.net The general mechanism involves the Lewis acid facilitating the departure of a leaving group at the C4 position of the electrophile, generating a carbocation intermediate that is then attacked by the nucleophile. semanticscholar.org

Table 1: Lewis Acids and Conditions in the Synthesis of this compound and Related Dimers

Product Skeleton Nucleophile Electrophile Derivative Lewis Acid Yield Reference
This compound Gallocatechin 4-(2”-ethoxyethoxy)epigallocatechin Yb(OTf)₃ 66% nii.ac.jp
Prodelphinidin B2 Epigallocatechin 4-methoxyepigallocatechin AgBF₄ 72% nii.ac.jp
Procyanidin B3 Catechin (B1668976) 4-(2''-ethoxyethoxy)flavan Yb(OTf)₃ Good acs.org
Procyanidin C2 Dimeric Catechin Monomeric Catechin AgBF₄ / AgOTf Excellent nii.ac.jp

Achieving the correct stereochemistry is a paramount challenge in the synthesis of this compound, which has a (2R, 2'R, 3R, 3'S, 4R) configuration. vulcanchem.com Synthetic methodologies have been developed to be highly stereoselective, ensuring the formation of the correct isomer. researchgate.netresearchgate.netmdpi.com The stereoselectivity of the condensation reaction is crucial for producing the naturally occurring 3,4-trans product. nih.gov

The stereochemical outcome is controlled through the careful selection of protecting groups on the flavan-3-ol units and precise control of reaction conditions, such as temperature. nih.govnih.gov For instance, the synthesis of a related procyanidin dimer was achieved with high stereoselectivity by using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as the Lewis acid at -78°C. researchgate.net The use of equimolar amounts of the nucleophile and electrophile, a significant advancement over earlier methods, also contributes to a cleaner reaction profile, facilitating the isolation of the desired stereoisomer. researchgate.netnii.ac.jpnii.ac.jp

The synthesis of this compound is fraught with challenges that can impact the final yield and purity. A primary difficulty is the tendency of the flavan-3-ol units to undergo self-condensation or further oligomerization, leading to a complex mixture of products that is difficult to separate. nii.ac.jpsemanticscholar.org Early synthetic approaches often required a large excess of the nucleophilic partner to minimize these side reactions, which complicated the purification process. nii.ac.jp The development of equimolar condensation strategies was a major breakthrough in overcoming this issue. researchgate.netnii.ac.jpnii.ac.jp

Another significant hurdle is the limited availability and high cost of the necessary starting materials, specifically (-)-gallocatechin (B1674406) and (+)-epigallocatechin. nii.ac.jp Furthermore, the proanthocyanidin (B93508) products themselves can be labile, particularly the unprotected free phenolic forms, which are sensitive to air and acid, making their purification and handling challenging. semanticscholar.orgdcu.ie The structural complexity, with multiple chiral centers and potential for regioisomers (C4-C8 vs. C4-C6 linkage), further complicates purification and characterization. annualreviews.org

Semi-synthetic and Derivatization Approaches for Structure-Activity Relationship Studies

To investigate how the structure of this compound relates to its biological activity (Structure-Activity Relationship, SAR), semi-synthetic and derivatization approaches are employed. These studies involve chemically modifying the parent molecule, typically by targeting its numerous hydroxyl groups, and then evaluating the biological effects of the resulting derivatives. nih.govrhhz.net

For example, derivatives of this compound, such as the trimethylsilyl (TMS) ether, have been synthesized for analytical purposes like gas chromatography-mass spectrometry (GC-MS). vulcanchem.com In related procyanidins, semi-acetylated analogues have been created to determine the importance of specific hydroxyl groups for their antiproliferative activities. nih.gov Common derivatization strategies include acetylation, methylation, and glycosylation. rhhz.net By comparing the activity of the parent compound to its derivatives, researchers can deduce which functional groups are essential for its biological function, providing insights that can guide the design of new therapeutic agents. nih.gov

Advanced Spectroscopic and Spectrometric Techniques for Structural Characterization

The definitive structural elucidation of this compound requires a combination of advanced spectroscopic and spectrometric techniques. researchgate.net Given the complexity of proanthocyanidins, methods such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable. nih.govplos.org Mass spectrometry provides crucial information on the molecular weight and the degree of polymerization, while techniques like acid-catalyzed degradation followed by analysis can reveal the constituent monomeric units. plos.orgacs.org

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of this compound. nih.gov A full assignment of the structure is achieved through a suite of 1D (¹H and ¹³C) and 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). nih.govnih.gov

The HMBC experiment is particularly vital as it reveals long-range correlations between protons and carbons, which is essential for identifying the C4–C8 interflavan linkage that connects the two gallocatechin units. nih.gov ¹³C NMR is also used to distinguish between prodelphinidins and procyanidins by identifying the characteristic signals of the o-trihydroxylated B-ring in prodelphinidins. academie-sciences.fracgpubs.org

A significant challenge in the NMR analysis of B-type proanthocyanidins is the phenomenon of atropisomerism, which is a result of restricted rotation around the single C-C interflavan bond. This can lead to the presence of multiple conformers in solution at room temperature, causing significant broadening of NMR signals and making spectra difficult to interpret. dcu.ienih.gov This issue is often overcome by acquiring NMR data at low temperatures, which slows the interconversion between atropisomers and results in sharp, well-resolved spectra. nih.gov It has been noted that complete ¹H and ¹³C NMR data for the free phenolic form of this compound are not widely published, with most available data corresponding to the peracetylated derivative. uni-regensburg.de

Table 2: Characteristic ¹³C NMR Chemical Shift Ranges for Proanthocyanidin Structural Features

Carbon Structural Feature Chemical Shift (ppm) Significance Reference
B-ring Procyanidin (Catechol) 144.8 - 145.2 Distinguishes from Prodelphinidins acgpubs.org
B-ring Prodelphinidin (Pyrogallol) ~146 Distinguishes from Procyanidins acgpubs.org
A-ring C6/C8 (unsubstituted) ~95 Indicates free C6/C8 positions academie-sciences.fr
Linkage C4-C6 / C4-C8 ~110 Confirms interflavan linkage academie-sciences.fr

High-Resolution Mass Spectrometry (MS) Techniques (e.g., ESI-MSn, HR-ESI-MS)

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural characterization of complex natural products like this compound. Techniques such as Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MSn) and High-Resolution ESI-MS (HR-ESI-MS) provide critical data on molecular weight, elemental composition, and structural features.

Electrospray Ionization Mass Spectrometry (ESI-MS) is favored for analyzing proanthocyanidins as it is a soft ionization method that typically generates deprotonated molecular ions [M-H]⁻ in negative ion mode, minimizing initial fragmentation. researchgate.net This allows for the precise determination of the molecular weight. For this compound, a B-type dimer composed of two gallocatechin units, the expected pseudomolecular ion is observed. The high resolution of analyzers like Orbitrap and Quadrupole Time-of-Flight (Q-TOF) enables the determination of the exact mass and corresponding molecular formula, which is crucial for distinguishing between isomers and compounds with similar nominal masses. researchgate.netmdpi.com

Tandem mass spectrometry (MS/MS or MSn) is employed to elucidate the structure by inducing fragmentation of the isolated precursor ion. The resulting fragmentation patterns are characteristic of the compound's structure, including the nature of the monomeric units and the linkages between them. For B-type prodelphinidins, the primary fragmentation pathways include Quinone-Methide (QM) cleavage, Retro-Diels-Alder (RDA) fission, and Heterocyclic Ring Fission (HRF). researchgate.netnih.gov

Quinone-Methide (QM) Cleavage: This is the most characteristic fragmentation for B-type proanthocyanidins, involving the cleavage of the interflavan bond. This process helps to identify the constituent monomer units and determine the sequence within an oligomer. researchgate.net

Retro-Diels-Alder (RDA) Fission: This fragmentation occurs on the C-ring of the flavan-3-ol unit and provides information about the hydroxylation pattern of the A- and B-rings. researchgate.net

Heterocyclic Ring Fission (HRF): This involves the cleavage of the heterocyclic C-ring, yielding a fragment from the loss of a 1,3,5-trihydroxybenzene (phloroglucinol) moiety from the A-ring. mdpi.com

The combination of these techniques allows for a detailed structural assignment. For instance, in the analysis of berry extracts, a compound identified as prodelphinidin dimer B3 ([M-H]⁻ at m/z 611.1409) showed fragment ions at m/z 469 (from HRF and removal of phloroglucinol) and at m/z 311 and 291 (from QM cleavage), confirming its dimeric nature and the type of constituent units. mdpi.com The application of UHPLC coupled with HRMS has become a powerful method for the comprehensive profiling and identification of flavan-3-ol oligomers in various natural sources. acs.org

Table 1: Characteristic Fragmentation Pathways of B-Type Prodelphinidins in ESI-MS/MS
Fragmentation PathwayDescriptionStructural Information Gained
Quinone-Methide (QM) CleavageCleavage of the C4-C8 or C4-C6 interflavan bond.Identifies constituent monomer units and their sequence. researchgate.netresearchgate.net
Retro-Diels-Alder (RDA) FissionFission of the heterocyclic C-ring.Reveals hydroxylation pattern of the A- and B-rings. researchgate.netnih.gov
Heterocyclic Ring Fission (HRF)Cleavage resulting in the loss of the A-ring.Confirms the flavan-3-ol structure. mdpi.comnih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) and Degradation Analyses

Beyond mass spectrometry, chiroptical and degradation methods are vital for the complete structural elucidation of this compound, particularly concerning its stereochemistry and stability.

Chiroptical Spectroscopy (Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. photophysics.com Since prodelphinidins possess multiple chiral centers, CD spectroscopy is a powerful, non-destructive technique for probing their three-dimensional structure. creative-proteomics.com The resulting CD spectrum provides information about the absolute configuration of the flavan-3-ol units and the stereochemistry of the interflavan linkage. acs.org

In the study of proanthocyanidins, CD analysis is often used in combination with NMR and MS data to confirm the proposed structures. acs.orgresearchgate.net The sign and intensity of the Cotton effects in the CD spectrum are related to the helicity of the molecule, which is dictated by the rotational freedom around the interflavan bond. This makes CD particularly useful for assigning the absolute configuration at the linkage points, a feature that is challenging to determine by other spectroscopic means alone.

Degradation Analyses

Chemical degradation methods are employed to break down the complex prodelphinidin structure into its simpler constituent units, which are then identified using chromatographic techniques.

Acid-Catalyzed Degradation (Thiolysis/Phloroglucinolysis): This is a cornerstone technique for proanthocyanidin analysis. The oligomer is treated with an acid (e.g., HCl) in the presence of a nucleophilic capturing agent like phloroglucinol (B13840) or a thiol (e.g., cysteamine). researchgate.netreading.ac.uk The interflavan bond is cleaved, releasing the terminal flavan-3-ol unit as a monomer and the extension units as adducts (e.g., phloroglucinol adducts). These products are then identified and quantified by HPLC, providing data on the constituent units, their ratio, and the mean degree of polymerization (mDP) of the original oligomer. acs.orgreading.ac.uk This method was instrumental in defining the basic structural units of prodelphinidin polymers. rsc.org

pH and Temperature Stability: The stability of proanthocyanidins, including this compound, is highly dependent on environmental factors like pH and temperature. Studies on B-type proanthocyanidin dimers show that they are generally unstable under alkaline and high-temperature conditions. researchgate.net Degradation kinetics are significantly slower at temperatures below 25°C. researchgate.net B-type dimers have been found to be less stable than A-type dimers under identical conditions. researchgate.net Such studies are critical for understanding the compound's persistence and potential structural changes during extraction, processing, and storage.

Table 2: Summary of Degradation Analysis Findings for B-Type Proanthocyanidins
ConditionEffect on StabilityReference
Alkaline pHLeads to structural modification and degradation; generally unstable. researchgate.net
Acidic pH (e.g., pH 1.5)Found to be unstable. researchgate.net
High Temperature (>25°C)Accelerates degradation kinetics. researchgate.net
Low Temperature (<25°C)Slower degradation kinetics, more stable. researchgate.net

Mechanistic Investigations of Biological Activities in Cellular and Model Systems

Antioxidative Mechanisms at the Molecular and Cellular Levels

Prodelphinidins, including Prodelphinidin B1, are recognized for their potent antioxidant capabilities, which are attributed to their chemical structure. vulcanchem.com The presence of multiple hydroxyl groups on the B-ring of its constituent gallocatechin units enhances its ability to donate hydrogen atoms and neutralize free radicals. vulcanchem.comnih.gov

This compound has demonstrated significant direct free radical scavenging activity. researchgate.net Studies have shown that dimeric prodelphinidins possess higher free radical scavenging activity than their monomeric counterparts, a characteristic attributed to the increased number of hydroxyl groups. researchgate.net The antioxidant activity of proanthocyanidins (B150500) is closely linked to the presence of phenolic groups on their A and B rings. nih.gov

The capacity of this compound to scavenge free radicals has been quantified using various assays. For instance, its Oxygen Radical Absorbance Capacity (ORAC) value has been reported to be 15,000 μmol TE/g, indicating a strong antioxidant potential. vulcanchem.com Research comparing different proanthocyanidins has highlighted that those with a trihydroxyphenyl structure, like prodelphinidins, exhibit more potent free radical scavenging activity than those with dihydroxyphenyl structures. utupub.fi

Table 1: Radical Scavenging Activity of this compound and Related Compounds

Assay Compound/Extract Result Reference
DPPH Radical Scavenging Dimeric prodelphinidins Higher activity than monomers researchgate.net
ORAC This compound 15,000 μmol TE/g vulcanchem.com
DPPH Radical Scavenging Condensed tannins from Alaska Cedar IC50: 100.5 ± 0.5 µg/mL acgpubs.org
ABTS Radical Scavenging Condensed tannins from Alaska Cedar IC50: Lower than DPPH acgpubs.org

Beyond direct scavenging, this compound influences intracellular pathways involved in oxidative stress. It can modulate the expression and activity of endogenous antioxidant enzymes. For example, proanthocyanidin (B93508) dimers have been shown to prevent lipopolysaccharide (LPS)-mediated oxidative stress in intestinal epithelial cells by increasing the mRNA expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), heme oxygenase-1 (HO-1), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). nih.gov

In human hepatocellular carcinoma (HepG2) cells, exposure to toxins that induce oxidative stress can lead to an imbalance in reactive oxygen species (ROS) and antioxidants. researchgate.net While direct studies on this compound's effect on the Nrf2 pathway are limited, related flavonoids have been shown to promote the nuclear translocation of Nrf2, a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. researchgate.netmdpi.com This suggests a potential mechanism by which this compound could enhance the cellular antioxidant response. mdpi.com

Cellular Proliferation and Apoptosis Regulation

This compound has been investigated for its effects on cell growth and programmed cell death, particularly in the context of cancer research.

A key mechanism by which prodelphinidins exert their anti-proliferative effects is by inducing cell cycle arrest, often at the G0/G1 phase. researchgate.netlongdom.org This prevents cells from progressing through the cell cycle and dividing. Studies on various prodelphinidins have consistently shown their ability to block cell cycle progression in cancer cells. researchgate.netnih.gov For instance, research on prodelphinidin B-2 3'-O-gallate, a related compound, demonstrated that it blocked the cell cycle progression of A549 human non-small cell lung cancer cells in the G0/G1 phase. nih.gov This effect was linked to the p53-independent induction of p21/WAF1. nih.gov The antitumor activity of prodelphinidins has been attributed in part to this cell cycle arrest. longdom.org

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. vulcanchem.com This process is often mediated through the activation of caspase cascades, which are central to the execution of apoptosis. nih.govuobasrah.edu.iqmdpi.com Research indicates that the anticancer activity of prodelphinidins may be due to the activation of caspase-3. researchgate.netresearchgate.netlongdom.org

In triple-negative breast cancer (TNBC) cell lines, this compound induces apoptosis through ROS-mediated endoplasmic reticulum stress. vulcanchem.com This involves the activation of caspase-3 and caspase-9, as well as the cleavage of poly (ADP-ribose) polymerase (PARP). vulcanchem.com The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism, involving the release of pro-apoptotic factors from the mitochondria. nih.govmdpi.com

The anti-proliferative effects of this compound have been specifically demonstrated in human prostate cancer cell lines, such as PC-3. researchgate.netnii.ac.jp Synthetic this compound has been shown to inhibit the proliferation of PC-3 cells with IC₅₀ values ranging from 25–40 μM. vulcanchem.com Notably, this compound, along with B2 and B4, exhibited significant cytotoxic activity against PC-3 cells, with IC₅₀ values below 50 μM. longdom.orgnii.ac.jp Their potency was found to be slightly stronger than that of epigallocatechin-gallate (EGCG) and prodelphinidin B3. longdom.org The cytotoxic effects of prodelphinidins against PC-3 cells are associated with the presence of the pyrogallol (B1678534) moiety in their structure. researchgate.netlongdom.org

Table 2: Anti-proliferative Activity of this compound

Cancer Type Cell Line IC₅₀ (μM) Mechanism Reference
Prostate PC-3 25–40 Caspase-3/9 activation, PARP cleavage vulcanchem.com
Prostate PC-3 <50 Cell cycle arrest at G1/G0, Caspase-3 activation researchgate.netlongdom.orgnii.ac.jp
Triple-Negative Breast Cancer MDA-MB-231 50 ROS/ERS, Caspase activation vulcanchem.com

Gene Expression and Signal Transduction Pathway Modulation

Transcriptional Regulation of Pro-oncogenic Factors (e.g., FABP5)

This compound has been implicated in the regulation of gene expression related to cancer progression, particularly concerning the fatty acid-binding protein 5 (FABP5). researchgate.net Research has shown that certain proanthocyanidins can suppress the gene expression of FABP5, which is known to be involved in promoting cell proliferation and metastasis in various cancer cells, including prostate cancer. researchgate.netresearchgate.net The transcriptional regulation of FABP5 is complex, involving signaling pathways such as the phosphoinositide 3-kinase (PI3K)/AKT pathway and transcription factors like peroxisome proliferator-activated receptor (PPAR) β/δ and nuclear factor κ light chain enhancer of activated B cells (NF-κB). nih.gov FABP5 itself is known to facilitate the uptake and intracellular trafficking of fatty acids, which are crucial for the energy metabolism and growth of cancer cells. longdom.org By activating PPARγ, FABP5 promotes the expression of genes involved in lipid metabolism, inflammation, and cell proliferation. longdom.org

Studies on related procyanidins have demonstrated that the degree of oligomerization can influence the suppressive activities on FABP5 expression. researchgate.netresearchgate.net For instance, epicatechin oligomers longer than trimers have shown significant anti-tumorigenic activities, which are associated with the suppression of FABP5. researchgate.net This suggests that the polymeric nature of prodelphinidins like B1 could be a key determinant of their biological activity in modulating pro-oncogenic factors. The interplay between FABP5 and the androgen receptor (AR) has also been highlighted as a critical mechanism in prostate cancer, with a bidirectional regulatory relationship observed between them. longdom.org

Interactions with Key Intracellular Signaling Cascades

This compound and related proanthocyanidins modulate several key intracellular signaling cascades, which are fundamental to cellular processes like proliferation, differentiation, and survival. biosynth.com The Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways are two of the most significant cascades influenced by these compounds. frontiersin.orgfrontiersin.orgplos.org

The MAPK pathway, which includes the Ras/Raf/MEK/ERK cascade, is frequently activated in various cancers, leading to cell cycle progression and prevention of apoptosis. plos.org Delphinidin (B77816), a related anthocyanidin, has been shown to interfere with the PI3K/Akt/mTOR and MAPK signaling pathways in cancer cells. frontiersin.org It can inhibit the phosphorylation of key components of these pathways, such as ERK1/2, thereby impeding downstream signaling. frontiersin.orgfrontiersin.org

Similarly, the PI3K/Akt pathway is crucial for cell survival and proliferation, and its aberrant activation is a hallmark of many cancers. mdpi.com Prodelphinidins can modulate this pathway, affecting the expression of downstream targets. For example, nicotine-induced activation of the PI3K/Akt/mTOR pathway, which inhibits the expression of the pro-apoptotic protein Bax, can be influenced by anthocyanins. mdpi.com Cyanidin-3-glucoside, another related compound, has been shown to inhibit proliferation and induce apoptosis by downregulating the PI3K/Akt/mTOR pathway. mdpi.com

The interconnectedness of the MAPK and PI3K/Akt pathways means that compounds affecting one can also influence the other, as there are multiple cross-talk points between them. plos.org The modulation of these signaling cascades by this compound is a key mechanism underlying its observed biological activities, including its anti-inflammatory and anti-cancer effects. researchgate.netbiosynth.com

Inhibition of Protein Phosphatases (e.g., Phosphatases of Regenerating Liver, PRLs)

Prodelphinidins and other procyanidins have been identified as inhibitors of protein phosphatases, including the Phosphatases of Regenerating Liver (PRLs). researchgate.netnih.govplos.org PRLs, which are dual-specificity phosphatases, are considered promising therapeutic targets in cancer due to their role in promoting cancer metastasis and proliferation. nih.govplos.org There are three main PRLs: PRL-1, PRL-2, and PRL-3, which share high sequence similarity. nih.govplos.org

Studies have shown that several procyanidins can inhibit the activity of all three PRL family members in the low micromolar range. researchgate.netnih.govplos.org Interestingly, the inhibitory activity does not necessarily increase with the degree of polymerization beyond a certain point (e.g., trimers). researchgate.netnih.gov Some procyanidins exhibit selectivity, with a more potent inhibition of PRL-1 compared to PRL-2 and PRL-3. researchgate.netnih.govplos.org For instance, procyanidin (B600670) B3 has demonstrated remarkable selectivity for PRL-1 both in vitro and in cellular models of migration. nih.govplos.org

This inhibitory effect on PRLs suggests that these phosphatases could be key targets in the multifaceted pharmacological activity of natural polyphenols like this compound. nih.govplos.org The inhibition of PRLs by procyanidins can lead to a decrease in cancer cell migration, highlighting the potential of these compounds in cancer therapy. researchgate.netnih.govplos.org

Table 1: Inhibitory Activity of Selected Procyanidins on PRL Phosphatases

CompoundTarget PhosphataseEffectReference
ProcyanidinsPRL-1, PRL-2, PRL-3Inhibition in the low micromolar range. researchgate.netnih.govplos.org researchgate.net, nih.gov, plos.org
Procyanidin B3PRL-1Selective inhibition, reducing migration of PRL-1 overexpressing cells. nih.govplos.org nih.gov, plos.org
Procyanidin C2PRL-1, PRL-3Decreased cell migration of PRL-1 and PRL-3 overexpressing cells. researchgate.net researchgate.net

Mechanisms Underlying Anti-inflammatory Responses

This compound and related proanthocyanidins exhibit anti-inflammatory properties through the modulation of various cellular and molecular pathways. biosynth.comresearchgate.netreading.ac.uk A primary mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. researchgate.net In inflammatory conditions, NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). researchgate.net

Research on a related compound, prodelphinidin B-4 3'-O-gallate (PDG), demonstrated a dose-dependent inhibition of both mRNA and protein levels of COX-2 and iNOS in lipopolysaccharide (LPS)-activated macrophages. researchgate.net This inhibition led to a decrease in the production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO). researchgate.net Molecular analysis revealed that this effect was due to the suppression of the NF-κB signaling pathway. researchgate.net Specifically, it was shown to reduce the binding of NF-κB to the promoter regions of COX-2 and iNOS, suppress the phosphorylation and degradation of IκBα (an inhibitor of NF-κB), and inhibit the nuclear translocation of the p65 subunit of NF-κB. researchgate.net

Furthermore, prodelphinidins can influence the production of inflammatory cytokines. reading.ac.uk Studies have shown that oligomeric proanthocyanidins can reduce the secretion of pro-inflammatory cytokines like IL-6 and IL-12p70 in dendritic cells stimulated with LPS, while not affecting TNF-α secretion. reading.ac.uk Conversely, they can increase the secretion of the anti-inflammatory cytokine IL-10. reading.ac.uk This modulation of cytokine production suggests that prodelphinidins can steer the immune response towards a less inflammatory phenotype. reading.ac.uk

Antimicrobial Mechanisms against Specific Pathogens (e.g.,Porphyromonas gingivalis,Streptococcus salivarius)

Prodelphinidins have demonstrated selective antimicrobial activity, particularly against pathogens implicated in periodontal diseases, while showing less effect on beneficial oral commensal bacteria. researchgate.netresearchgate.net

Against Porphyromonas gingivalis

P. gingivalis is a keystone pathogen in periodontitis. researchgate.netpeerj.com Proanthocyanidins isolated from Pelargonium sidoides, which are rich in prodelphinidins, have shown activity against P. gingivalis. researchgate.net One study found that a proanthocyanidin fraction from this plant had a stronger inhibitory effect on the viability of P. gingivalis compared to the crude extract, especially at higher concentrations. nih.gov The mechanisms of action appear to be multifactorial. Proanthocyanidins can inhibit the adhesion of P. gingivalis to epithelial cells and reduce the activity of its virulence factors, such as gingipains. nih.gov They have also been shown to inhibit biofilm formation by P. gingivalis. peerj.comnih.gov

Against Streptococcus salivarius

In contrast to their effect on P. gingivalis, prodelphinidin-rich extracts have been found to be less effective against the beneficial oral commensal Streptococcus salivarius. researchgate.netresearchgate.net One study reported that while a crude extract of Pelargonium sidoides reduced the viability of both P. gingivalis and S. salivarius, the isolated proanthocyanidin fraction was significantly less effective against S. salivarius. nih.gov This selective antimicrobial action is advantageous as it targets the pathogenic bacteria while preserving the natural, beneficial oral microbiota. researchgate.net The mechanisms underlying this selectivity are not fully elucidated but may relate to differences in the cell wall structure and physiology between Gram-negative bacteria like P. gingivalis and Gram-positive bacteria like S. salivarius. mdpi.com

Table 2: Antimicrobial Activity of Prodelphinidin-Containing Extracts

PathogenExtract/FractionObserved EffectReference
Porphyromonas gingivalisProanthocyanidin fraction from Pelargonium sidoidesSignificant reduction in viability, stronger than crude extract at higher concentrations. nih.gov nih.gov
Streptococcus salivariusProanthocyanidin fraction from Pelargonium sidoidesLess effective in reducing viability compared to its effect on P. gingivalis. nih.gov nih.gov

Structure Activity Relationship Sar Studies of Prodelphinidin B1

Influence of Oligomerization Degree on Biological Potency

The degree of polymerization, or oligomerization, of proanthocyanidins (B150500) plays a pivotal role in their biological efficacy. Research indicates that the potency of these compounds is often dependent on the number of monomeric units.

Generally, higher-degree oligomers of proanthocyanidins exhibit more potent antitumor activity. longdom.org For instance, studies on epicatechin oligomers found that cytotoxic effects against certain cancer cell lines were associated with a higher degree of oligomerization. longdom.org Conversely, the dimer, trimer, and tetramer of epicatechin showed no activity in the same study. longdom.org However, it is important to note that while some biological activities increase with the degree of polymerization, this is not a universal rule. For example, proanthocyanidins with a low degree of polymerization have been shown to exhibit stronger antioxidative activity. mdpi.com This is attributed to a higher number of active phenolic hydroxyl groups on the benzene (B151609) ring, leading to superior antioxidative performance. mdpi.com

It has also been observed that while oligomers larger than dimers may have enhanced bioactivity in vitro, their absorption and circulation in the bloodstream are often minimal, which can limit their in vivo effects. tandfonline.com Studies on the digestion of proanthocyanidins suggest that only monomers and dimers are readily absorbed. tandfonline.comresearchgate.net

The following table summarizes the influence of the degree of oligomerization on the biological activity of proanthocyanidins based on selected studies.

Degree of Oligomerization Biological Activity Cell Line/System Key Findings Reference
Dimer, Trimer, Tetramer (Epicatechin)CytotoxicityHuman Tumor Cell LinesNo activity observed. longdom.org
Higher-degree Oligomers (Epicatechin)CytotoxicityHuman Tumor Cell LinesAssociated with cytotoxic effects. longdom.org
Low Degree of PolymerizationAntioxidant ActivityIn vitro assaysStronger antioxidative activity. mdpi.com
Monomers and DimersBioavailabilityHuman Digestion StudiesReadily absorbed. tandfonline.comresearchgate.net

Significance of Hydroxylation Patterns, Including Pyrogallol (B1678534) Moieties, on Bioactivity

The hydroxylation pattern of the flavan-3-ol (B1228485) units, particularly the presence of a pyrogallol moiety (a 1,2,3-trihydroxybenzene group) on the B-ring, is a critical determinant of the biological activity of prodelphinidins. longdom.orgoup.com

Prodelphinidins, which are characterized by a 3',4',5'-trihydroxy B-ring substitution, often exhibit significant biological activities. oup.com For example, the cytotoxic effects of prodelphinidins against certain cancer cells are clearly associated with the presence of the pyrogallol moiety. longdom.org In contrast, procyanidins like Procyanidin (B600670) B3 and C2, which lack this pyrogallol group, did not show any activity in the same study. longdom.orgsemanticscholar.org The presence of a pyrogallol group has been linked to the induction of apoptosis in cancer cells. mdpi.com

The number of hydroxyl groups on the B-ring generally shows a positive correlation with increased bioactivity. plos.orgnih.gov This is because the polyhydroxy phenolic nature allows for the relatively easy release of protons, contributing to their substantial antioxidant and radical scavenging activity. tandfonline.com

The table below highlights the importance of the pyrogallol moiety in the bioactivity of proanthocyanidins.

Compound B-ring Hydroxylation Biological Activity Cell Line Key Findings Reference
Prodelphinidin B1, B2, B4Pyrogallol MoietyCytotoxicityPC-3 Prostate CancerSignificant cytotoxic activity (IC50 < 50 µM). longdom.org
Procyanidin B3, C2Catechol MoietyCytotoxicityPC-3 Prostate CancerNo activity observed. longdom.orgsemanticscholar.org
Epigallocatechin, Epigallocatechin gallate, Gallic acidPyrogallol MoietyCytotoxicityK562 and HEK293TPotent cytotoxic activity. mdpi.com

Impact of Interflavan Bond Stereochemistry and Linkage Types

The three-dimensional structure of proanthocyanidins, including the stereochemistry of the interflavan bond and the type of linkage between monomeric units, significantly influences their biological properties. Proanthocyanidins are classified as A-type or B-type based on their linkage. B-type proanthocyanidins, such as this compound, have a single C4-C8 or C4-C6 bond between flavan-3-ol units. tandfonline.comresearchgate.netnih.gov A-type proanthocyanidins possess an additional ether linkage (C2-O-C7 or C2-O-C5). tandfonline.comresearchgate.netnih.gov

The stereochemistry at the C2 and C3 positions of the flavan-3-ol units, as well as the orientation of the interflavan bond (α or β), creates numerous isomers with distinct biological activities. oup.com For instance, Procyanidins B1, B2, B3, and B4 are all dimers of catechin (B1668976) and/or epicatechin but differ in their stereochemistry and exhibit varying biological effects. oup.com

Research suggests that the upper unit of a dimeric flavan-3-ol is critical for its biological activity. mdpi.com Studies comparing semi-acetylated analogues of procyanidin B1 revealed that the lower-unit acetylated version retained strong inhibitory activity against HeLa S3 cell proliferation, while the upper-unit acetylated analogue showed no activity. mdpi.com This highlights the importance of the hydroxyl groups on the B-ring of the upper flavan-3-ol unit. mdpi.com

Furthermore, the linkage position (C4-C8 vs. C4-C6) can also affect bioactivity. While C4-C8 linkages are more common, C4-C6 linked oligomers also exist and their biological activities are an area of ongoing research. mdpi.com

Compound/Feature Stereochemistry/Linkage Biological Activity Key Findings Reference
Procyanidin B1 AnaloguesAcetylation of upper vs. lower unitHeLa S3 cell proliferationUpper-unit hydroxyl groups are crucial for activity. mdpi.com
ProanthocyanidinsB-type (C4-C8 or C4-C6)General BioactivitySingle interflavan bond. tandfonline.comresearchgate.netnih.gov
ProanthocyanidinsA-type (C4-C8/C6 + C2-O-C7/C5)General BioactivityDouble interflavanoid linkage. tandfonline.comresearchgate.netnih.gov

Effects of Acylation and Galloylation on Mechanistic Pathways

Acylation, and more specifically galloylation (the esterification with gallic acid), of proanthocyanidins can significantly alter their biological activity and mechanistic pathways. nih.govresearchgate.net The addition of a galloyl moiety introduces more hydroxyl groups, which can enhance interactions with biological targets like proteins. uic.edu

Galloylated procyanidins have been reported to have stronger health-promoting effects than their non-galloylated counterparts. researchgate.net For example, the 3,3′-di-O-gallate derivative of procyanidin B2 was active against human leukemic and melanoma cell lines, while several non-galloylated dimers were less active. tandfonline.com The attachment of a gallate ester at position 3 of the flavan (B184786) skeleton has been shown to significantly increase inhibitory activity against certain enzymes. plos.org

However, the presence of galloyl moieties can also lead to instability. nih.gov Galloylated proanthocyanidins are susceptible to hydrolysis, which can result in a less sustained biological effect. nih.gov This suggests that while galloylation can drive a stronger initial bioactivity, it may also contribute to a decrease in long-term stability. nih.govresearchgate.net

The table below illustrates the impact of galloylation on the bioactivity of proanthocyanidins.

Modification Compound Type Biological Effect Mechanism/Observation Reference
GalloylationProcyanidin B2CytotoxicityIncreased activity against specific cancer cell lines. tandfonline.com
GalloylationProcyanidinsEnzyme InhibitionSignificantly increased inhibitory activity. plos.org
GalloylationProanthocyanidinsMechanical Properties of DentinStronger but less sustained effect. nih.govresearchgate.net
GalloylationProanthocyanidinsGeneral BioactivityOften enhances health-promoting effects. researchgate.net

Analytical Methodologies for Identification and Quantification in Research Settings

Chromatographic Separation Techniques for Prodelphinidin B1

Chromatographic methods are fundamental for the separation of this compound from other closely related compounds. The choice of technique depends on the analytical goal, whether it is for quantification or for obtaining pure compounds for further study.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of proanthocyanidins (B150500), including this compound. Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) methods are utilized. NP-HPLC separates proanthocyanidin (B93508) oligomers based on their degree of polymerization acs.org. RP-HPLC, often using C18 or C8 columns, separates compounds based on their hydrophobicity.

For the analysis of this compound, RP-HPLC is commonly employed. A typical setup involves a C18 column with a gradient elution system. For instance, a study on the synthesis of this compound used an InertSustain C18 column with a mobile phase consisting of 0.1% formic acid in water and acetonitrile (B52724) nii.ac.jp. Detection is typically performed using a UV detector at 280 nm, which is the characteristic absorbance wavelength for flavan-3-ols nii.ac.jpoiv.int.

Table 1: Example of HPLC Conditions for this compound Analysis

Parameter Condition
Column InertSustain C18 (250 x 4.6 mm) nii.ac.jp

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile nii.ac.jp | | Flow Rate | 0.5 mL/min nii.ac.jp | | Detection | UV at 280 nm nii.ac.jp | | Retention Time | 12.28 min nii.ac.jp |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC), a refinement of HPLC, utilizes smaller particle-size columns (typically <2 µm) to achieve higher resolution, faster separation times, and increased sensitivity. This makes it particularly suitable for analyzing complex mixtures of proanthocyanidins. A UPLC-MS/MS method has been developed for the rapid qualitative and quantitative analysis of proanthocyanidins directly from crude plant extracts acs.orgcapes.gov.brnih.gov. This method can separately quantify the terminal and extension units of procyanidins and prodelphinidins, providing data on total proanthocyanidin content and the mean degree of polymerization acs.orgcapes.gov.brnih.gov.

UPLC systems are often coupled with mass spectrometry for enhanced identification and quantification. For instance, a UPLC-Q-TOF-MS/MS analysis of pomegranate peel identified Prodelphinidin C maxapress.commaxapress.com. The use of a BEH Phenyl column has been reported for the analysis of procyanidins and prodelphinidins researchgate.net.

Table 2: UPLC System Parameters for Proanthocyanidin Analysis

Parameter Condition
Column Acquity UPLC BEH Phenyl researchgate.net

| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile nih.gov | | Flow Rate | 0.3 mL/min nih.gov | | Detection | Photodiode Array (PDA) and Mass Spectrometry (MS) nih.gov | | Analysis Time | ~10 minutes capes.gov.brnih.govresearchgate.net |

Countercurrent Chromatography (CCC) for Preparative Isolation

For the isolation of larger quantities of pure this compound for structural elucidation or biological testing, preparative techniques are necessary. Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing the irreversible adsorption of sensitive compounds like proanthocyanidins.

High-speed counter-current chromatography (HSCCC) and low-speed rotary countercurrent chromatography (LSRCCC) have been successfully used to isolate dimeric procyanidins and prodelphinidins nih.govacs.orgnih.gov. For example, HSCCC with a two-phase solvent system of ethyl acetate:n-butanol:water was used to isolate Prodelphinidin B3 lsmu.lt. Similarly, LSRCCC has been employed in the isolation of novel A-type prodelphinidin dimers from roasted hazelnut skins nih.govresearchgate.net. These techniques have proven effective for isolating dimeric prodelphinidins B1, B2, and B3 from natural sources acs.orgnih.gov.

Mass Spectrometry-Based Qualitative and Quantitative Profiling

Mass spectrometry (MS) is an indispensable tool for the structural characterization and quantification of proanthocyanidins. When coupled with liquid chromatography, it provides a powerful platform for analyzing complex mixtures.

LC-MS/MS for Oligomeric Proanthocyanidin Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of oligomeric proanthocyanidins. This method allows for the identification of individual compounds based on their mass-to-charge ratio (m/z) and their specific fragmentation patterns. Multiple Reaction Monitoring (MRM) mode in LC-MS/MS enhances the selectivity and sensitivity of quantification for specific proanthocyanidins researchgate.netnih.gov.

A rapid UPLC-MS/MS method has been developed that utilizes in-source fragmentation to depolymerize both oligomeric and polymeric proanthocyanidins acs.orgcapes.gov.brnih.gov. This allows for the separate quantification of procyanidin (B600670) and prodelphinidin units, providing a detailed profile of the proanthocyanidin composition in a sample acs.orgcapes.gov.brnih.govresearchgate.net. This compound has been identified in various plant materials using UFLC-Triple TOF-MS/MS, where its fragmentation pathways were analyzed for structural confirmation mdpi.com.

MALDI-TOF for Higher Polymerization Degree Analysis

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is particularly well-suited for the analysis of large, polydisperse polymers like proanthocyanidins acs.orgnih.gov. Unlike ESI-MS which is better for monodispersed biopolymers, MALDI-TOF MS is the preferred method for characterizing proanthocyanidins with a higher degree of polymerization (DP) acs.org. It primarily generates singly charged molecular ions, which simplifies the interpretation of spectra for complex mixtures and allows for the detection of high mass polymers with precision acs.org.

MALDI-TOF MS has been used to analyze proanthocyanidin extracts from various plant sources, revealing the presence of oligomers with a DP of up to 33 plos.org. The technique can distinguish between different series of oligomers, such as procyanidins and prodelphinidins, and can also identify modifications like galloylation nih.govmdpi.com. The characteristic feature in a MALDI-TOF spectrum of proanthocyanidins is a series of peaks separated by the mass of the monomeric unit (e.g., 288 Da for procyanidins) mdpi.com.

Electrospray Ionization (ESI) Detection Strategies

Electrospray ionization mass spectrometry (ESI-MS), particularly when coupled with high-performance liquid chromatography (HPLC), is a powerful and widely used technique for the identification and structural elucidation of proanthocyanidins, including this compound. ESI is considered a soft ionization technique, which is advantageous as it typically generates pseudomolecular ions (such as [M-H]⁻ or [M+H]⁺) with minimal in-source fragmentation, thus preserving the molecular weight information of the target analyte. researchgate.net

For proanthocyanidins, analysis is commonly performed in the negative ion mode ([M-H]⁻), which generally provides high sensitivity and clear fragmentation patterns for these phenolic compounds. researchgate.netmdpi.com In a study analyzing chemical constituents in Lysimachiae Herba, researchers used UFLC-Triple TOF-MS/MS in negative ion mode to identify this compound. mdpi.com

Tandem mass spectrometry (MS/MS or MS²) is crucial for distinguishing between different proanthocyanidin isomers and for determining the sequence of the monomeric units. researchgate.net Through collision-induced dissociation (CID), the precursor ion is fragmented, yielding a characteristic spectrum that provides structural insights. The fragmentation of proanthocyanidin dimers like this compound typically occurs through several key pathways:

Quinone-Methide (QM) Fission: This involves the cleavage of the interflavanoid bond, which is the most informative fragmentation for determining the constituent monomer units. This cleavage results in product ions that reveal the identity of both the terminal and extension units of the dimer. researchgate.net

Retro-Diels-Alder (RDA) Fission: This fragmentation occurs on the C-ring of the flavan-3-ol (B1228485) structure and is characteristic of the monomeric units themselves. It helps in identifying the type of flavan-3-ol, such as catechin (B1668976), gallocatechin, or their epimers. mdpi.comresearchgate.net

Heterocyclic Ring Fission (HRF): This involves the breaking of the heterocyclic ring, providing further structural details. researchgate.net

In research identifying proanthocyanidins in lager beer, RP-HPLC-ESI(-)-MS/MS was used to differentiate various isomers. researchgate.nettandfonline.com While this particular study identified Prodelphinidin B3, the fragmentation principles are directly applicable to other isomers like this compound. For instance, the fragmentation of a prodelphinidin dimer would show losses corresponding to its constituent units, such as gallocatechin and catechin. A study on Lysimachiae Herba postulated the fragmentation pathway for this compound, noting the loss of a polymerization unit to produce specific fragment ions. mdpi.com

Ion/Fragment Description Significance in this compound Analysis
[M-H]⁻ Pseudomolecular ionProvides the molecular weight of the dimer. For a prodelphinidin, this is typically observed at m/z 593.
QM Fission Fragments Ions resulting from the cleavage of the interflavanoid bond.Identifies the terminal and extension units (e.g., gallocatechin and catechin/epicatechin). This is the key fragmentation for sequencing the dimer. researchgate.net
RDA Fission Fragments Ions from the retro-Diels-Alder reaction on a flavan-3-ol ring.Helps confirm the identity of the monomeric units by indicating the hydroxylation pattern of the A- and B-rings. mdpi.comresearchgate.net
[M-H-H₂O]⁻ Loss of a water molecule.A common neutral loss observed in the MS/MS spectra of flavonoids. mdpi.com
[M-H-C₈H₈O₃]⁻ Loss corresponding to an RDA fragmentation.A specific fragmentation pattern that aids in the structural confirmation of the flavan-3-ol units.

Spectrophotometric and Other Quantitative Assessment Techniques (with noted research limitations)

While mass spectrometry is ideal for identification, spectrophotometric (colorimetric) assays are frequently used for the general quantification of total proanthocyanidins in a sample due to their simplicity and low cost. However, these methods have significant limitations, primarily a lack of specificity, which prevents the accurate quantification of a single compound like this compound within a complex mixture.

Common spectrophotometric methods include:

Vanillin-HCl Assay: This method is based on the reaction of vanillin (B372448) with the A-ring of flavan-3-ols in an acidic medium, producing a red-colored adduct measured around 500 nm. mdpi.com

Limitations: The reaction is specific to the flavan-3-ol meta-substituted A-ring and does not react with all phenolic compounds. Crucially, the assay only measures the terminal units of proanthocyanidin polymers and is highly dependent on experimental conditions. The reactivity also varies between different proanthocyanidins, and it cannot distinguish between monomers and polymers. mdpi.comreading.ac.uk

4-Dimethylaminocinnamaldehyde (DMACA) Assay: Similar to the vanillin assay, the DMACA reagent reacts with flavan-3-ols to form a colored product. It is considered more sensitive and specific for proanthocyanidins than the vanillin assay.

Limitations: Like the vanillin assay, it primarily measures the terminal units and is not suitable for accurately quantifying total proanthocyanidin content or individual oligomers within a sample. reading.ac.uk

Butanol-HCl Assay (Porter's Method): This assay involves the acid-catalyzed depolymerization of proanthocyanidins in the presence of butanol at high temperatures. This process yields colored anthocyanidin products.

Limitations: This method quantifies total proanthocyanidins but does not provide information on the degree of polymerization or the specific structure of the oligomers. The yield of the colored product can vary depending on the proanthocyanidin structure. mdpi.com

Folin-Ciocalteu Assay: This method is used to determine the total phenolic content of a sample and is not specific to proanthocyanidins at all.

Limitations: The Folin-Ciocalteu reagent reacts with virtually all phenolic compounds, as well as some non-phenolic reducing substances like ascorbic acid and sugars. Therefore, it only provides a rough estimate of the total phenol (B47542) content and cannot be used for proanthocyanidin quantification. usda.gov

A major overarching limitation in the quantitative assessment of specific proanthocyanidins like this compound is the general lack of commercially available, certified analytical standards. mdpi.com This scarcity forces researchers to perform semi-quantitative analysis, expressing the results as equivalents of a more common standard, such as (+)-catechin or procyanidin B2. oiv.intplos.org For more precise quantification, methods like HPLC coupled with UV or fluorescence detection (FLD) are employed. nih.govnih.gov These methods, when properly validated and used with an appropriate standard, can offer more accurate quantification of individual compounds than spectrophotometric assays. For instance, an HPLC-FLD method was validated for quantifying various procyanidins, including Procyanidin B1, by assessing linearity, limits of detection (LOD), and limits of quantification (LOQ). nih.gov

Technique Principle Primary Application Significant Research Limitations
Vanillin-HCl Assay Condensation reaction with the flavan-3-ol A-ring. mdpi.comQuantification of certain flavan-3-ols.Low specificity; only measures terminal units; cannot distinguish individual compounds like this compound. reading.ac.uk
DMACA Assay Reaction with flavan-3-ol units to form a colored adduct.Quantification of certain flavan-3-ols (more sensitive than vanillin).Primarily measures terminal units; not specific for individual oligomers. reading.ac.uk
Butanol-HCl Assay Acid-catalyzed depolymerization to form anthocyanidins. mdpi.comQuantification of total proanthocyanidin content.Destructive; does not provide structural information or distinguish between different proanthocyanidins. mdpi.com
Folin-Ciocalteu Assay Measures total reducing capacity.Estimation of total phenolic content.Not specific to proanthocyanidins; reacts with a wide range of phenolic and non-phenolic compounds. usda.gov
HPLC-UV/FLD Chromatographic separation followed by UV or fluorescence detection. nih.govnih.govQuantification of individual proanthocyanidins.Requires specific analytical standards for absolute quantification, which are often unavailable for compounds like this compound. mdpi.com

Emerging Research Directions and Advanced Applications

Development of Prodelphinidin B1 as Model Compounds for Complex Proanthocyanidin (B93508) Research

This compound, a dimer of (epi)gallocatechin, serves as a crucial model compound in the intricate field of proanthocyanidin (PA) research. nih.gov PAs are complex oligomers and polymers of flavan-3-ol (B1228485) units, and their structural diversity presents significant analytical challenges. researchgate.netresearchgate.net The synthesis and study of simpler, well-defined oligomers like this compound are essential for understanding the properties and activities of the larger, more complex PA polymers found in nature. researchgate.net

The total synthesis of this compound has been achieved through methods like Lewis acid-mediated condensation, which allows for precise control over the stereochemistry and the interflavan bond. researchgate.netnii.ac.jp This synthetic capability is critical for producing pure standards for analytical method validation and for systematically studying structure-activity relationships. researchgate.netvulcanchem.com For instance, synthetic this compound has been used to investigate its antitumor effects, demonstrating its value in elucidating the bioactivities of specific PA structures. researchgate.net

Research on this compound and other simple proanthocyanidins (B150500) helps to unravel the complexities of PA biosynthesis. nih.gov Studies have shown that the B-ring hydroxylation pattern, which distinguishes prodelphinidins from other PAs like procyanidins, is determined by the activity of specific enzymes such as flavonoid 3',5'-hydroxylase. nih.gov By studying these simpler structures, researchers can gain insights into the enzymatic processes that lead to the vast array of PAs found in plants. nih.gov

Exploration in Functional Materials Science (e.g., Organic Chromophores in Photovoltaic Systems)

The unique chemical structure of this compound lends itself to exploration in the field of functional materials science, particularly as an organic chromophore in photovoltaic systems. researchgate.netresearchgate.net Organic chromophores are molecules that absorb light and are of interest for developing materials for solar cells because of their adjustable electronic and optical properties, relatively low cost, and environmentally friendly nature. researchgate.netresearchgate.net

A study investigating the potential of leaf extracts from Anredera cordifolia (binahong) for solar cell development identified this compound as one of the key bioactive compounds. researchgate.netresearchgate.net The presence of this compound, along with other compounds, was linked to differences in the color and band gap of the extracts, which are crucial properties for a material's ability to absorb light and generate an electric current. researchgate.netresearchgate.net The polyphenolic nature of this compound, with its multiple hydroxyl groups, contributes to its electronic properties, making it a candidate for use in dye-sensitized solar cells (DSSCs). vulcanchem.comresearchgate.net In DSSCs, the chromophore absorbs light and injects electrons into a semiconductor material, initiating the flow of electricity. researchgate.net

Further research in this area would involve theoretical and computational studies to understand the effects of dimerization and aggregation on the optical properties of this compound. researchgate.net Such studies can help in designing more efficient organic solar cells by optimizing the structure of the chromophore to enhance light absorption and charge separation. researchgate.net

Integration of Multi-Omics Approaches (e.g., Metabolomics, Transcriptomics) in Prodelphinidin Research

The integration of multi-omics approaches, such as metabolomics and transcriptomics, is becoming increasingly vital for a comprehensive understanding of the biosynthesis, regulation, and biological functions of prodelphinidins, including this compound. thermofisher.comfrontlinegenomics.comfrontiersin.org These approaches allow for a systems-level view of the complex molecular networks involved in the production and activity of these compounds. nih.gov

Metabolomics focuses on the global analysis of all metabolites within a biological system. In the context of this compound research, metabolomics can be used to:

Identify and quantify the full spectrum of proanthocyanidins and related flavonoids in a plant or food source. ncsu.edumdpi.com

Track changes in the metabolome in response to genetic or environmental perturbations, providing insights into the regulation of prodelphinidin biosynthesis. frontiersin.org

Discover novel prodelphinidin structures and their derivatives.

Transcriptomics , the study of the complete set of RNA transcripts, provides a snapshot of the genes that are actively being expressed. thermofisher.com In prodelphinidin research, transcriptomics can:

Identify the genes encoding the enzymes involved in the prodelphinidin biosynthetic pathway. researchgate.net

Reveal how the expression of these genes is regulated by transcription factors and environmental cues. researchgate.net

Correlate gene expression profiles with metabolite profiles to establish links between genes and specific prodelphinidin compounds. mdpi.com

By combining metabolomic and transcriptomic data, researchers can build a more complete picture of how this compound and other proanthocyanidins are produced and what their roles are in the organism. mdpi.commdpi.com For example, a high correlation between the expression of a specific biosynthetic gene and the accumulation of this compound would provide strong evidence for the function of that gene. researchgate.net This integrated approach is powerful for elucidating complex biological pathways and for identifying targets for metabolic engineering to enhance the production of desired compounds. frontlinegenomics.comnih.gov

Future Perspectives in Mechanistic Elucidation and Targeted Research

Future research on this compound will likely focus on a deeper mechanistic elucidation of its biological activities and more targeted investigations into its potential applications. nih.gov While its potent antioxidant activity is well-established, the precise molecular mechanisms underlying its various health benefits require further exploration. biosynth.com

Key areas for future investigation include:

Identifying specific molecular targets: Moving beyond general antioxidant effects, research will aim to identify the specific proteins, enzymes, and signaling pathways that this compound interacts with to exert its biological effects. nih.gov This could involve techniques like affinity chromatography and proteomics.

Understanding structure-activity relationships: The availability of synthetic this compound and its isomers will enable detailed studies on how specific structural features, such as the interflavan linkage and stereochemistry, influence its bioactivity. researchgate.net This knowledge is crucial for the design of more potent and specific derivatives.

Investigating its role in complex biological processes: Further in vivo studies are needed to understand how this compound is metabolized and distributed in the body, and how it influences complex processes like inflammation, carcinogenesis, and cardiovascular function. nih.govbiosynth.com

Targeted delivery systems: Given that the bioavailability of proanthocyanidins can be low, future research may focus on developing novel delivery systems, such as nanoparticles or emulsions, to enhance the absorption and targeted delivery of this compound to specific tissues or cells. nih.gov

By focusing on these areas, researchers can move from a general understanding of this compound's properties to a more precise and actionable knowledge base, paving the way for its potential use in therapeutic and functional food applications.

Q & A

Q. How can researchers address the challenge of low this compound concentrations in biological fluids during metabolomic studies?

  • Methodological Answer : Use solid-phase extraction (SPE) or microsampling techniques (e.g., volumetric absorptive microsampling) to enrich analytes. Employ high-sensitivity MS platforms (e.g., Q-TOF) with isotopic dilution for quantification .

Addressing Literature Gaps

Q. What systematic review frameworks are suitable for synthesizing fragmented data on this compound’s bioactivity across studies?

  • Methodological Answer : Follow PRISMA guidelines to screen studies. Use GRADE criteria to evaluate evidence strength. Highlight heterogeneity sources (e.g., extraction protocols, assay conditions) and propose standardized protocols for future research .

Q. How can researchers integrate multi-omics data to map this compound’s role in metabolic regulation?

  • Methodological Answer : Apply pathway enrichment analysis (e.g., KEGG, Reactome) to integrate transcriptomic, proteomic, and metabolomic datasets. Use machine learning (e.g., random forest) to identify hub genes/proteins. Validate with targeted knock-in/knockout models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.